(2Z)-2-cyano-3-(5-ethyl(2-thienyl))prop-2-enamide
Overview
Description
(2Z)-2-cyano-3-(5-ethyl(2-thienyl))prop-2-enamide is an organic compound characterized by the presence of a cyano group, a thienyl ring, and an enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-3-(5-ethyl(2-thienyl))prop-2-enamide typically involves the reaction of 5-ethyl-2-thiophenecarboxaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or dimethylformamide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-3-(5-ethyl(2-thienyl))prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride or catalytic hydrogenation
Substitution: Sodium methoxide or potassium cyanide
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2Z)-2-cyano-3-(5-ethyl(2-thienyl))prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which (2Z)-2-cyano-3-(5-ethyl(2-thienyl))prop-2-enamide exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide
- (2Z)-2-cyano-3-(5-methyl(2-thienyl))prop-2-enamide
- (2Z)-2-cyano-3-(5-phenyl(2-thienyl))prop-2-enamide
Uniqueness
(2Z)-2-cyano-3-(5-ethyl(2-thienyl))prop-2-enamide is unique due to the presence of the ethyl group on the thienyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-(5-ethylthiophen-2-yl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-8-3-4-9(14-8)5-7(6-11)10(12)13/h3-5H,2H2,1H3,(H2,12,13)/b7-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIVHFMVGUPGOQ-ALCCZGGFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C(C#N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C(/C#N)\C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350443 | |
Record name | ST020930 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-39-7 | |
Record name | ST020930 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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